molecular formula C14H10N2O3 B13687771 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid

5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid

Cat. No.: B13687771
M. Wt: 254.24 g/mol
InChI Key: OMMVYWNWCOLAAU-UHFFFAOYSA-N
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Description

5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid is an isoxazole derivative featuring a quinoline substituent at position 3 and a carboxylic acid group at position 4. Its synthesis involves the nucleophilic addition of a primary amine group (from 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) with an aromatic aldehyde under catalysis by indium(III) trifluoromethanesulfonate, achieving yields of 63–81% . Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including immunosuppressive and antiviral properties.

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

5-methyl-3-quinolin-5-yl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H10N2O3/c1-8-12(14(17)18)13(16-19-8)10-4-2-6-11-9(10)5-3-7-15-11/h2-7H,1H3,(H,17,18)

InChI Key

OMMVYWNWCOLAAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C3C=CC=NC3=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation Route Using Indium(III) Trifluoromethanesulfonate Catalysis

A highly efficient method involves the nucleophilic addition of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide to quinoline-5-carboxaldehyde catalyzed by indium(III) trifluoromethanesulfonate. This reaction forms the isoxazole ring fused with the quinolyl substituent at position 3 and introduces the carboxylic acid at position 4.

  • Reaction conditions: Typically performed in refluxing methanol for 2–3 hours.
  • Yields: Reported yields range from 63% to 81%, indicating good efficiency.
  • Advantages: Metal triflate catalysis offers mild conditions and high selectivity, minimizing side reactions.

Stepwise Synthesis via Ethyl-5-Methylisoxazole-4-Carboxylate Intermediate

This approach is adapted from the preparation of related isoxazole carboxylic acids (e.g., 5-methylisoxazole-4-carboxylic acid) and involves:

This method has been optimized to minimize by-products such as isomeric impurities and 2-cyanoacetoacetic anilide derivatives, achieving high HPLC purity (99.8–100%).

Reaction Conditions and Optimization

Step Reaction Reagents/Conditions Temperature (°C) Notes Yield/Quality
1 Formation of ethyl ethoxymethyleneacetoacetic ester Ethylacetoacetate + triethylorthoformate + acetic anhydride 75–150 Heating under controlled temperature High conversion
2 Cyclization to ethyl-5-methylisoxazole-4-carboxylate Sodium acetate + hydroxylamine sulfate in ethanol/water −20 to 10 Slow addition, vigorous stirring ~85% crude yield
3 Hydrolysis to acid 60% H2SO4, reflux with distillation of ethanol ~85 4 hours reaction time Complete conversion
4 Crystallization Solvent mixture (toluene + acetic acid) Heating and cooling cycles Removes impurities ~99.9% purity
5 Acid chloride formation Thionyl chloride, anhydrous, in toluene Ambient to reflux Excess SOCl2 used High yield
6 Coupling with amine Trifluoromethyl aniline + triethylamine 0–50 (preferably 5–15) Controlled temperature to avoid side reactions 99.8–100% purity

Hydrolysis and Decarboxylation Reactions Relevant to Isoxazole Derivatives

Hydrolysis and decarboxylation steps are critical in modifying the isoxazole ring and carboxylic acid group:

Reaction Type Reagents Temperature (°C) Product Yield (%)
Alkaline hydrolysis NaOH (1 eq), aqueous EtOH 70–80 β-Keto amide intermediate 65–75
Acid-catalyzed decarboxylation Conc. HCl or H2SO4 reflux 100–120 5-Methyl-3-(5-quinolyl)isoxazole 80–85

These reactions are useful for structural modifications or degradation studies of related compounds.

Summary of Key Research Findings

  • The use of indium(III) trifluoromethanesulfonate as a catalyst in cyclocondensation reactions provides a high-yielding, regioselective route to 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid with yields between 63% and 81%.
  • The stepwise synthesis via ethyl-5-methylisoxazole-4-carboxylate intermediate allows for scalable production with high purity after crystallization and acid chloride formation.
  • Crystallization solvents such as toluene and acetic acid mixtures are critical for obtaining high purity products.
  • Careful control of reaction temperatures and reagent stoichiometry minimizes by-products and improves overall yield and quality.
  • Hydrolysis and decarboxylation reactions provide pathways for further functional transformations or analog synthesis.

Chemical Reactions Analysis

Hydrolysis and Decarboxylation Reactions

The isoxazole ring undergoes hydrolysis under basic conditions. For example:

  • Base-mediated hydrolysis : Treatment with NaOH (1–2 equivalents) in aqueous ethanol at 70–80°C cleaves the isoxazole ring, yielding intermediates such as β-keto amides. Subsequent decarboxylation under reflux produces 5-methyl-3-(5-quinolyl)isoxazole derivatives .

  • Acid-catalyzed decarboxylation : Exposure to HCl or H₂SO₄ at elevated temperatures (100–120°C) removes the carboxylic acid group, generating 5-methyl-3-(5-quinolyl)isoxazole .

Table 1: Hydrolysis Conditions and Products

Reaction TypeReagentsTemperature (°C)ProductYield (%)
Alkaline hydrolysisNaOH (1 eq), H₂O/EtOH70–80β-Keto amide intermediate65–75
Acid decarboxylationHCl (conc.), reflux100–1205-Methyl-3-(5-quinolyl)isoxazole80–85

Esterification and Amidation

The carboxylic acid group participates in classical condensation reactions:

  • Ester formation : Reacting with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ or DCC produces methyl/ethyl esters. For instance, methyl ester synthesis achieves 90% yield under reflux .

  • Amide coupling : Using DCC or EDCl with amines/hydrazines generates amides. Tertiary amines like triethylamine enhance reaction efficiency .

Table 2: Amidation Reactions

Amine/HydrazineCoupling AgentSolventProductYield (%)
AnilineDCCDMF5-Methyl-3-(5-quinolyl)isoxazole-4-carboxanilide78
BenzylamineEDCl/HOBtDCMN-Benzylamide derivative82

Electrophilic Substitution on the Quinoline Ring

The quinoline moiety undergoes electrophilic substitution at position 8:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group (8-nitro derivative, 60% yield) .

  • Halogenation : Br₂/FeBr₃ in CCl₄ produces 8-bromo-5-methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid (55% yield) .

Nucleophilic Reactions on the Isoxazole Ring

The isoxazole’s nitrogen and oxygen atoms participate in nucleophilic attacks:

  • Ring-opening with hydrazine : Hydrazine hydrate in ethanol opens the isoxazole ring, forming a pyrazole derivative (70% yield) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-aminoketone intermediate .

Coordination Chemistry

The carboxylic acid and quinoline nitrogen act as ligands for metal complexes:

  • Cu(II) complexes : Reacting with CuCl₂ in methanol forms a 1:2 metal-ligand complex, confirmed by X-ray crystallography .

  • Fe(III) complexes : Forms stable octahedral complexes with potential catalytic applications .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition between the isoxazole and quinoline moieties, yielding a fused tetracyclic product (45% yield) .

Biological Derivatization

The compound serves as a precursor for bioactive hybrids:

  • Peptide conjugates : Solid-phase synthesis links it to α-amino acids via amide bonds, producing peptidomimetics with enhanced protease resistance .

  • Hydrazide derivatives : Condensation with carbohydrazides generates hydrazone-linked analogs showing antitumor activity (IC₅₀ = 12–18 μM against HeLa cells) .

Key Challenges and Limitations

  • Steric hindrance : The bulky quinoline group reduces reaction rates in nucleophilic substitutions .

  • Regioselectivity : Competing reaction pathways complicate quinoline ring functionalization .

Scientific Research Applications

5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The isoxazole ring and quinoline moiety contribute to its binding affinity and specificity. Pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The quinoline substituent in the target compound distinguishes it from other isoxazole-4-carboxylic acid derivatives. Key structural analogs include:

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid (phenyl substituent) .
  • 5-Methyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid (thiophene substituent) .
  • 5-Methyl-3-(3-nitrophenyl)isoxazole-4-carboxylic acid (electron-withdrawing nitro group) .
  • 5-Methyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid (pyridine substituent) .

Key Observations :

  • The quinoline group (bulky, aromatic, and π-electron-rich) may enhance binding to biological targets compared to smaller substituents like phenyl or thiophene.
  • Electron-withdrawing groups (e.g., nitro) can reduce reactivity in coupling reactions but improve stability .

Key Observations :

  • The use of indium(III) trifluoromethanesulfonate in the target compound’s synthesis provides higher yields compared to HBTU/DIPEA-mediated couplings .
  • Steric hindrance from pyridine or quinoline substituents may lower yields in standard coupling reactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP Water Solubility
5-Methyl-3-(5-quinolyl)isoxazole-4-acid C₁₄H₁₀N₂O₃* 254.24 ~2.5† Low‡
5-Methyl-3-phenylisoxazole-4-acid C₁₁H₉NO₃ 203.19 1.8 Moderate
5-Methyl-3-(thiophen-3-yl)isoxazole-4-acid C₉H₇NO₃S 209.22 1.58 Low
5-Methyl-3-(3-nitrophenyl)isoxazole-4-acid C₁₁H₈N₂O₅ 248.19 1.2 Very low

*Calculated based on structural analogs. †Estimated; quinoline’s hydrophobicity increases logP. ‡Predicted due to aromatic substituent.

Biological Activity

5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

C10H8N2O4\text{C}_{10}\text{H}_8\text{N}_2\text{O}_4

This molecular formula indicates the presence of functional groups that contribute to its biological activity.

The mechanism through which 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid exerts its effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It can bind to receptors, leading to downstream signaling changes.
  • Antimicrobial and Anticancer Activities : The unique structural features allow it to exhibit both antimicrobial and anticancer properties by inducing apoptosis in cancer cells and inhibiting bacterial growth.

Antimicrobial Activity

Research has indicated that 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid possesses notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL depending on the strain tested.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, the IC50 value for human promyelocytic leukemia (HL-60) cells was reported at approximately 75 µM. The mechanism involved apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM)
HL-6075
MCF-7 (breast cancer)50
A549 (lung cancer)100

Case Studies

  • Study on HL-60 Cells : A study investigated the effect of various isoxazole derivatives, including 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid. The results indicated a significant decrease in Bcl-2 expression and an increase in p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis and cell cycle regulation .
  • Antimicrobial Screening : In another study, a series of isoxazole derivatives were tested for antimicrobial activity. The results showed that the presence of the quinoline moiety enhanced the antibacterial efficacy against Gram-positive bacteria.

Safety and Toxicology

Preliminary toxicological assessments indicate that 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid has a favorable safety profile with low acute toxicity in animal models. The ED50 values obtained from writhing tests suggest that it has anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) but with lower toxicity levels .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation between quinoline derivatives and isoxazole precursors. For analogs like ethyl 5-methyl-3-(quinoxalin-2-yl)-isoxazole-4-carboxylate, titanium-catalyzed reactions improve yield and regioselectivity . Optimize conditions by testing catalysts (e.g., TiCl₄ vs. Pd(OAc)₂), reflux temperatures (110–120°C), and solvent systems (acetic acid/ethanol). Monitor intermediates via TLC or HPLC to minimize by-products. Sodium acetate in acetic acid can facilitate cyclization, as shown in related isoxazole syntheses .

Q. How should researchers characterize the structural integrity of 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid?

  • Methodological Answer : Use a multi-technique approach:

  • HRMS for molecular weight validation.
  • NMR (¹H, ¹³C, 2D experiments like COSY/HSQC) to confirm substituent positions and quinoline-isoxazole connectivity.
  • X-ray diffraction for crystalline derivatives to resolve stereochemistry, as demonstrated for ethyl isoxazole carboxylate analogs .
  • FT-IR to identify carboxylic acid (-COOH, ~1700 cm⁻¹) and quinoline C=N stretches (~1600 cm⁻¹).

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adopt protocols for isoxazole derivatives:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid aerosol/dust inhalation.
  • Storage : Keep at 2–8°C in airtight containers under argon to prevent hydrolysis .
  • Emergency Measures : Flush eyes with saline (15+ minutes) and decontaminate skin with soap/water. Avoid releasing into the environment .

Advanced Research Questions

Q. How does the quinoline substituent influence the compound’s electronic properties and reactivity compared to phenyl analogs?

  • Methodological Answer : The electron-deficient quinoline ring increases π-π stacking affinity but reduces nucleophilicity at the isoxazole 4-position. Conduct DFT calculations to compare HOMO-LUMO gaps and Hammett σ values (quinoline σ ≈ +0.71 vs. phenyl σ = 0). Experimentally, evaluate reactivity via Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis. Kinetic studies can quantify differences in coupling efficiency .

Q. What strategies mitigate contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Address discrepancies by:

  • Purity Control : Use HPLC (>95% purity) to eliminate impurities affecting bioassays .
  • Standardized Assays : For glutamate receptor studies, employ radioligand competition with [³H]CNQX under controlled pH (7.4) and ion concentrations (2 mM Ca²⁺).
  • Meta-Analysis : Compare IC₅₀ values across ≥3 replicates using FRET-based calcium flux assays. Control for solvent effects (e.g., DMSO vs. saline) .

Q. What solid-phase synthesis techniques enable incorporation of this compound into α/β-mixed peptides, and how does ultrasonic agitation improve coupling efficiency?

  • Methodological Answer :

  • Activation : Pre-activate the carboxylic acid with HATU/DIPEA in DMF.
  • Coupling : Use ultrasonic agitation (40 kHz, 30 W) to reduce reaction time from 12 hours to 2 hours by enhancing resin penetration .
  • Cleavage & Purification : Cleave with TFA/thioanisole/water (95:2.5:2.5) and purify via RP-HPLC (C18 column, 0.1% TFA gradient).
  • Validation : Confirm peptide sequence with tandem MS/MS and quantify β-amino acid insertion efficiency .

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